(2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid
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Overview
Description
(2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes an acetylphenyl group and a carbamoyl group attached to a methylprop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid typically involves the following steps:
Formation of the acetylphenyl group: This can be achieved through the acetylation of phenyl compounds using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the carbamoyl group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of the methylprop-2-enoic acid backbone: This step involves the reaction of the acetylphenyl carbamate with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various carbamate derivatives.
Scientific Research Applications
(2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Inhibiting or activating specific proteins: Leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(4-methylphenyl)carbamoyl]-2-methylprop-2-enoic acid: Similar structure but with a methyl group instead of an acetyl group.
(2E)-3-[(4-chlorophenyl)carbamoyl]-2-methylprop-2-enoic acid: Contains a chlorine atom instead of an acetyl group.
Uniqueness
(2E)-3-[(4-acetylphenyl)carbamoyl]-2-methylprop-2-enoic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-4-(4-acetylanilino)-2-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8(13(17)18)7-12(16)14-11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,14,16)(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRMCTMANZPEIC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)C(=O)C)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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